3,5-Diaminobenzoic acid dihydrochloride

Catalog No.
S1532807
CAS No.
618-56-4
M.F
C7H10Cl2N2O2
M. Wt
225.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diaminobenzoic acid dihydrochloride

CAS Number

618-56-4

Product Name

3,5-Diaminobenzoic acid dihydrochloride

IUPAC Name

3,5-diaminobenzoic acid;dihydrochloride

Molecular Formula

C7H10Cl2N2O2

Molecular Weight

225.07 g/mol

InChI

InChI=1S/C7H8N2O2.2ClH/c8-5-1-4(7(10)11)2-6(9)3-5;;/h1-3H,8-9H2,(H,10,11);2*1H

InChI Key

IGPLRBRBTUNCRT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl

Canonical SMILES

C1=C(C=C(C=C1[NH3+])[NH3+])C(=O)O.[Cl-].[Cl-]

3,5-Diaminobenzoic acid dihydrochloride (3,5-DAB) is a white crystalline compound. It is a derivative of 3,5-diaminobenzoic acid, a molecule with a central benzene ring decorated with two amine groups (NH2) at positions 3 and 5 and a carboxylic acid group (COOH) []. Research on 3,5-DAB is limited, but it is available from chemical suppliers as a research tool [, , ].


Molecular Structure Analysis

3,5-DAB features a benzene ring as its core structure. Attached to this ring are amine groups at positions 3 and 5. The presence of two amine groups makes 3,5-DAB a diamine. Additionally, a carboxylic acid group is attached to the ring. The two hydrochloric acid (HCl) molecules contribute hydrogens (H+) and chloride (Cl-) ions, resulting in a positively charged dihydrochloride salt [].


Chemical Reactions Analysis

  • Acid-base reactions: The amine groups in 3,5-DAB can act as bases and accept protons (H+) from acids. The carboxylic acid group can donate a proton and act as an acid.
  • Salt formation: 3,5-DAB can potentially react with other acids to form different salts.

Enzyme Inhibition:

3,5-Diaminobenzoic acid dihydrochloride has been studied for its ability to inhibit specific enzymes. One well-documented example is its inhibition of peroxidase, an enzyme found in plants, animals, and microorganisms that plays a role in various biological processes, including wound healing and defense against pathogens. Studies have shown that 3,5-diaminobenzoic acid dihydrochloride can effectively inhibit peroxidase activity, making it a potential tool for studying enzyme function and exploring its applications in areas like targeted drug delivery or plant disease control [].

Hydrogen Peroxide Scavenging:

3,5-Diaminobenzoic acid dihydrochloride has also been investigated for its potential to scavenge hydrogen peroxide, a reactive oxygen species (ROS) that can contribute to cellular damage and various diseases. Studies suggest that this compound can effectively scavenge hydrogen peroxide, potentially offering protective effects against oxidative stress in cells []. This property is being explored in the context of developing therapeutic strategies for conditions associated with oxidative stress, such as neurodegenerative diseases and aging.

Other Potential Applications:

While the research is still ongoing, 3,5-diaminobenzoic acid dihydrochloride is being investigated for its potential applications in other areas of scientific research. These include:

  • Antimicrobial activity: Some studies have shown that this compound may exhibit antimicrobial activity against certain bacteria and fungi [].
  • Anticancer properties: Preliminary research suggests that 3,5-diaminobenzoic acid dihydrochloride may have antitumor effects, although further investigation is needed [].

Related CAS

535-87-5 (Parent)

Other CAS

618-56-4

General Manufacturing Information

Benzoic acid, 3,5-diamino-, hydrochloride (1:2): ACTIVE

Dates

Modify: 2023-08-15

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